![molecular formula C20H17N3O B2487828 N,N-diphenyl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide CAS No. 2319719-00-9](/img/structure/B2487828.png)
N,N-diphenyl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves complex reactions including direct polycondensation and cyclization processes. For instance, new polyamides were synthesized through direct polycondensation of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines, showcasing the intricate steps involved in creating molecules with pyridyl moiety in the main chain (Faghihi & Mozaffari, 2008). Additionally, the cyclization of N-substituted-2-alleneamides through a one-pot Ugi reaction further exemplifies the complex synthetic routes employed in generating such compounds (Shahriari et al., 2022).
Molecular Structure Analysis
Detailed molecular structure analysis, including single-crystal X-ray diffraction, has been carried out for related molecules, revealing significant intermolecular interactions and crystalline structures. Such studies provide insights into the conformations and packing of molecules, essential for understanding their chemical behavior (Malone et al., 1997).
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds have been explored through various reactions, including enantioselective intramolecular additions and the synthesis of pyrazolo[3,4-b]pyridine derivatives. These studies highlight the compounds' potential in catalysis and as intermediates in organic synthesis (Yang et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and thermal stability, are crucial for their application in materials science. Research has shown that polyamides containing pyridyl moiety exhibit excellent solubility in polar solvents and outstanding thermal stability, making them suitable for high-performance applications (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
Explorations into the chemical properties of related compounds have led to the discovery of novel antimicrobial and antifungal agents. The synthesis and evaluation of derivatives as antimicrobial agents demonstrate the potential of these compounds in pharmaceutical applications (El-Sehrawi et al., 2015).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
The compound and its derivatives have been studied for their potential antibacterial and antifungal properties. A study by El-Sehrawi et al. (2015) synthesized and evaluated novel derivatives as antimicrobial agents, finding some to display broad-spectrum antibacterial activity.
Metal Complex Formation
Research by Bates et al. (2008) explored the structural characterisation of metal complexes involving similar compounds, contributing to the understanding of metal-ligand interactions in coordination chemistry.
Synthetic Applications
The compound has been used in synthetic chemistry, as demonstrated by Shaabani et al. (2009), who developed a one-pot reaction to produce pyrazolo[3,4-b]pyridine-5-carboxamide derivatives.
Dyeing Polyester Fibers
A study by Khalifa et al. (2015) utilized similar compounds for synthesizing dyes with applications in dyeing polyester fabrics, showing relevance in textile chemistry.
Formation of Fused Heterobicycles
Research by Karthikeyan et al. (2014) involved synthesizing fused heterobicycles using related compounds, contributing to heterocyclic chemistry and pharmaceutical research.
Safety And Hazards
Eigenschaften
IUPAC Name |
N,N-diphenyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c24-20(22-14-16-8-7-13-21-19(16)15-22)23(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTJYRUKHVEFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diphenyl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

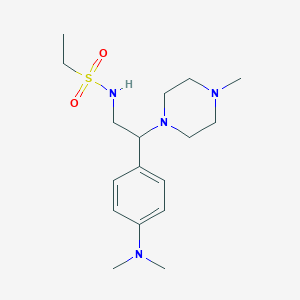
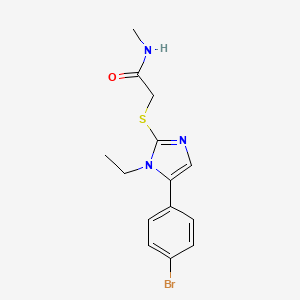
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2487747.png)
![(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride](/img/structure/B2487750.png)
![N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2487754.png)
![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2487756.png)
![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2487758.png)
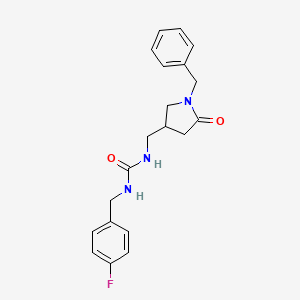
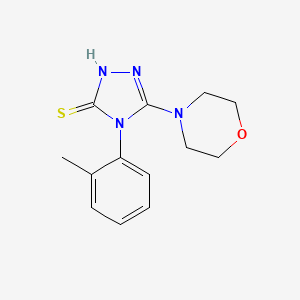
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(5-methylthiophen-2-yl)propanamide;hydrochloride](/img/structure/B2487762.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2487763.png)
![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2487765.png)
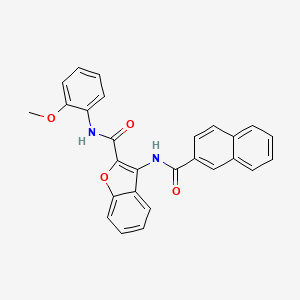
![3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2487768.png)